molecular formula C17H19NO4 B291772 N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide

N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide

Número de catálogo B291772
Peso molecular: 301.34 g/mol
Clave InChI: CWPCDKZGSZFUTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as GNE-0723, is a novel small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Mecanismo De Acción

BET proteins are chromatin readers that bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the upregulation of gene expression. N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting transcriptional activation. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide induces apoptosis and inhibits cell proliferation. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide reduces the production of pro-inflammatory cytokines in macrophages and microglia, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its selectivity for the BRD4 isoform of BET proteins, which reduces the potential for off-target effects. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is a small-molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. One potential direction is the development of more potent and selective BET inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. Another direction is the investigation of the therapeutic potential of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide in animal models of cancer and inflammatory diseases. Finally, the identification of biomarkers that predict response to N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide treatment could improve patient selection and clinical outcomes.

Métodos De Síntesis

The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form 3,4-dimethoxyphenyl 4-ethoxybenzoate. This intermediate is then treated with lithium diisopropylamide and N,N-dimethylformamide to form the corresponding lithium enolate, which is subsequently reacted with 4-chloro-N-(4-fluorophenyl)benzamide to form the desired product.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to be a potent inhibitor of BET proteins, with selectivity for the BRD4 isoform. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. These findings suggest that N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide may have therapeutic potential in the treatment of cancer and inflammatory diseases.

Propiedades

Fórmula molecular

C17H19NO4

Peso molecular

301.34 g/mol

Nombre IUPAC

N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C17H19NO4/c1-4-22-14-8-5-12(6-9-14)17(19)18-13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)

Clave InChI

CWPCDKZGSZFUTM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.